

Iboxamycin: A Comprehensive Technical Guide to its Spectrum of Activity

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Compound of Interest

Compound Name: *Iboxamycin*

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Introduction

Iboxamycin is a novel, synthetically derived oxepanoprolinamide, a new class of lincosamide antibiotics.[1][2] It has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains that are a significant threat to global health.[1][2] Developed through a structure-based design and component-based synthesis approach, **Iboxamycin** represents a promising candidate in the fight against antimicrobial resistance (AMR).[2] This technical guide provides an in-depth overview of the spectrum of activity of **Iboxamycin**, detailing its efficacy against key pathogens, its mechanism of action, and the experimental protocols used to evaluate its performance.

Spectrum of Activity

Iboxamycin has shown potent activity against a wide range of bacterial pathogens in both in vitro and in vivo studies.[1][2] Its efficacy extends to Gram-positive and, notably for a lincosamide, Gram-negative bacteria.[3][4]

Gram-Positive Bacteria

Iboxamycin is particularly effective against Gram-positive organisms, including those that have developed resistance to other lincosamides like clindamycin.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Iboxamycin** against Gram-Positive Bacteria

Bacterial Species	Strain(s)	Resistance Mechanism(s)	Iboxamycin MIC (mg/L)	Clindamycin MIC (mg/L)	Lincomycin MIC (mg/L)	Reference(s)
Staphylococcus aureus	Ocular MRSA isolates (n=50)	erm genes	MIC ₅₀ : 0.06, MIC ₉₀ : 2	MIC ₉₀ : >16	-	[5]
Staphylococcus aureus	cfr-positive strains	Cfr methyltransferase	2-8	>128	-	[1]
Enterococcus faecalis	Wild-type (ATCC 29212)	Intrinsic (LsaA)	0.06	16	-	[1]
Enterococcus faecalis	OG1RF expressing LsaA	LsaA ABCF ATPase	0.5	>256	>256	[1]
Enterococcus faecalis	ΔlsaA	-	0.0625	1	2	[1]
Listeria monocytogenes	10403S (Wild-type)	-	0.5	1	8	[1][4]
Listeria monocytogenes	EGD-e (Wild-type)	VgaL/Lmo0919	0.125	1	2	[1][4]
Listeria monocytogenes	EGD-e Δlmo0919	-	0.03125	0.5	0.25	[1][4]
Bacillus subtilis	Wild-type	VmlR	2	0.25	0.5	[1]
Bacillus subtilis	ΔvmlR	-	0.06	0.03	0.06	[1]

Bacillus subtilis	Expressing VmIR + Cfr	VmIR + Cfr methyltransferase	16-32	>128	>128	[1]
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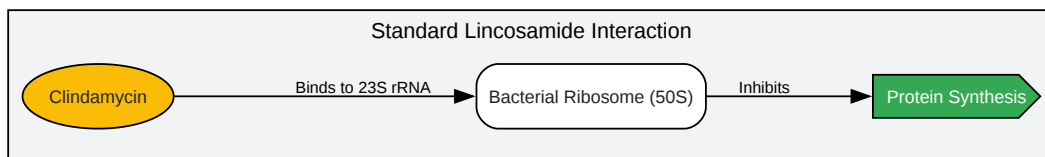
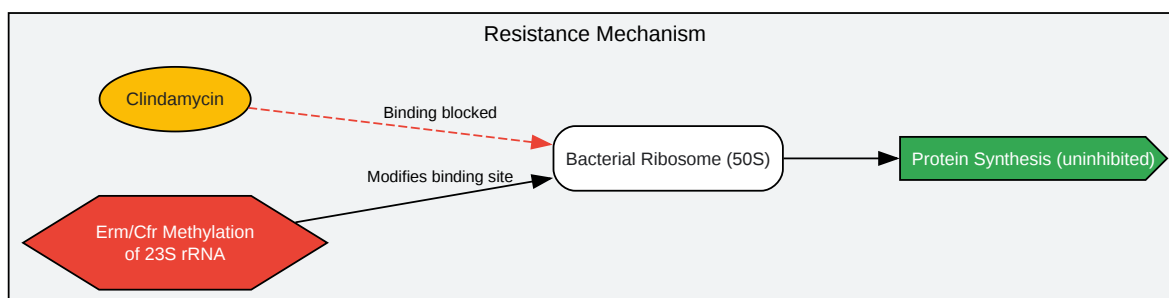
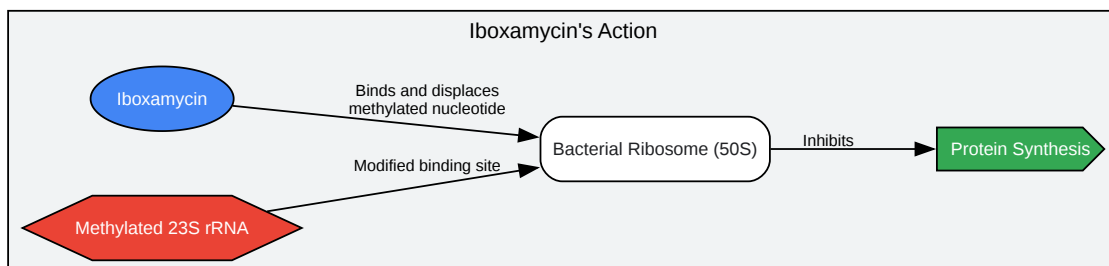
Gram-Negative Bacteria

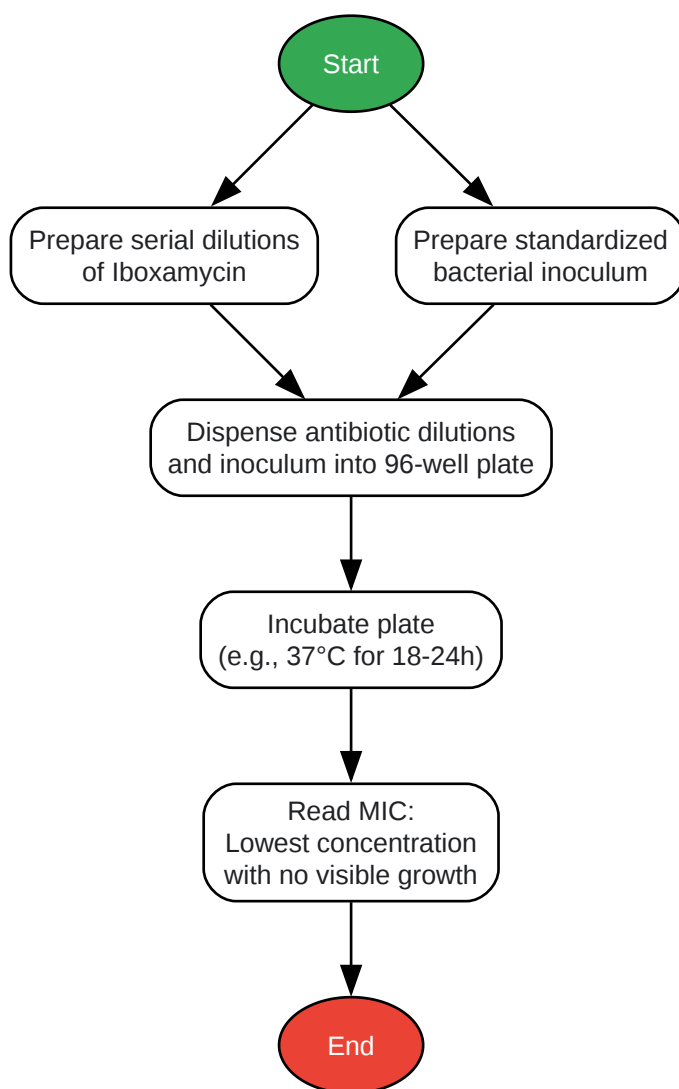
While specific MIC values for a broad range of Gram-negative bacteria are not as extensively detailed in the provided search results, it is consistently reported that **Iboxamycin** is effective against Gram-negative pathogens, a significant improvement over older lincosamides.[2][3][4]

Mechanism of Action and Overcoming Resistance

Iboxamycin, like other lincosamides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] Its unique chemical structure, however, allows it to overcome common resistance mechanisms that render other lincosamides ineffective.[1]

The primary mechanisms of resistance to lincosamides involve the methylation of the 23S rRNA at specific sites by Erm and Cfr methyltransferases.[1][6] This methylation prevents the antibiotic from binding effectively to the ribosome. **Iboxamycin**'s novel oxepanoprolinamide scaffold enables it to bind to the ribosome in a way that displaces the methylated nucleotide, allowing it to maintain its inhibitory function.[1] This structural rearrangement induced by **Iboxamycin** binding is a key feature of its ability to combat resistant bacteria.[1]





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